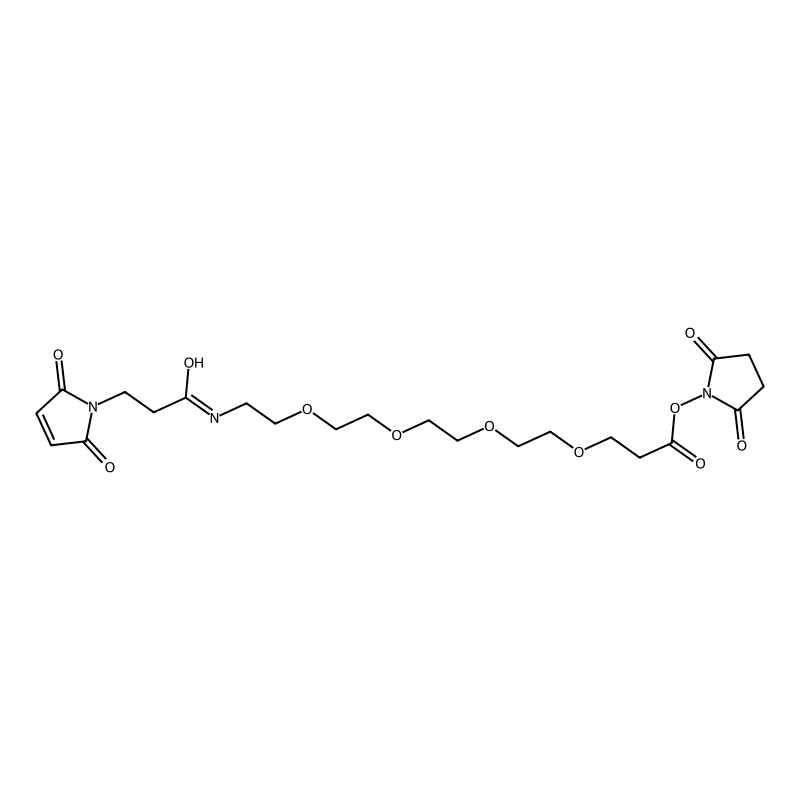

Mal-amido-PEG4-NHS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mal-amido-PEG4-NHS is a specialized chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is recognized for its utility in bioconjugation, allowing for the formation of stable covalent bonds with biomolecules, particularly those containing thiol or amine groups. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG4-NHS is C22H31N3O11, and it has a molecular weight of approximately 513.5 g/mol .

- Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds, which are crucial for linking proteins or peptides to other molecules.

- Addition Reactions: The maleimide group reacts specifically with thiol groups in a Michael addition reaction, forming stable thioether bonds. This specificity allows for targeted conjugation in complex biological systems .

Reaction Conditions- Amide Bond Formation: Typically occurs under mild conditions (pH 7-8) with primary amines.

- Thioether Bond Formation: Takes place at neutral to slightly basic pH conditions, facilitating the reaction between maleimide and thiol groups .

Mal-amido-PEG4-NHS exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and other therapeutic agents aimed at targeted cancer therapy. The compound's ability to form stable linkages with biomolecules enhances the efficacy and specificity of drug delivery systems. Additionally, its application extends to protein labeling and modification, enabling researchers to study protein interactions and functions more effectively .

The synthesis of Mal-amido-PEG4-NHS typically involves several steps:

- Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC), resulting in PEG-NHS ester.

- Coupling with Maleimide: The activated PEG-NHS ester is then reacted with maleimide under controlled conditions to yield Mal-amido-PEG4-NHS.

- Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity levels .

Mal-amido-PEG4-NHS has diverse applications across various fields:

- Bioconjugation: Used extensively for attaching proteins, peptides, and other biomolecules.

- Drug Delivery Systems: Integral in developing targeted therapies, particularly in oncology.

- Nanotechnology: Employed in the synthesis of nanoparticles for drug delivery and imaging applications.

- Research Tools: Utilized in protein labeling and modification studies .

Interaction studies involving Mal-amido-PEG4-NHS primarily focus on its reactivity with thiol-containing molecules and primary amines. These studies help elucidate the efficiency and stability of conjugation reactions, which are critical for optimizing drug delivery systems and understanding biomolecular interactions. By analyzing these interactions, researchers can better design compounds that achieve desired therapeutic outcomes while minimizing off-target effects .

Mal-amido-PEG4-NHS can be compared with several similar compounds, highlighting its unique properties:

| Compound Name | Structure/Features | Unique Characteristics |

|---|---|---|

| N-Mal-N-bis(PEG2-NHS ester) | Shorter PEG chain | Less hydrophilic; limited solubility compared to Mal-amido-PEG4-NHS |

| N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | Contains an additional carbonyl group | Different reactivity; may alter solubility properties |

| Mal-NH-PEG4-NHS | Similar structure but less branched | Slightly different reactivity profile due to structural variations |

The uniqueness of Mal-amido-PEG4-NHS lies in its branched structure combined with two terminal NHS esters, which enhance its reactivity and versatility for bioconjugation applications .

Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide represents a sophisticated heterobifunctional crosslinking reagent that has gained considerable attention in bioconjugation chemistry and pharmaceutical applications [1] [2]. This compound serves as a non-cleavable linker containing dual reactive functionalities connected through a hydrophilic polyethylene glycol spacer chain [3]. The systematic analysis of its molecular structure reveals intricate architectural features that contribute to its unique reactivity profile and bioconjugation capabilities.

Molecular Formula and Atomic Composition

The molecular constitution of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide demonstrates a precisely defined atomic arrangement that underlies its dual reactivity characteristics [1] [4]. The compound exhibits the molecular formula C₂₂H₃₁N₃O₁₁, corresponding to a molecular weight of 513.5 grams per mole [2] [7]. This formulation encompasses a total of 67 atoms distributed across four distinct elemental categories, with carbon representing the predominant constituent at 22 atoms, followed by hydrogen at 31 atoms, oxygen at 11 atoms, and nitrogen at 3 atoms [3] [4].

The Chemical Abstracts Service registry number 756525-99-2 provides unambiguous identification of this compound within chemical databases [1] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate [4] [33]. The Simplified Molecular Input Line Entry System representation O=C(CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)ON2C(CCC2=O)=O provides a linear textual description of the molecular connectivity [30] [33].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₁N₃O₁₁ | [1] [2] [4] |

| Molecular Weight | 513.5 g/mol | [2] [7] [9] |

| Carbon Atoms | 22 | [3] [4] |

| Hydrogen Atoms | 31 | [3] [4] |

| Nitrogen Atoms | 3 | [3] [4] |

| Oxygen Atoms | 11 | [3] [4] |

| Chemical Abstracts Service Number | 756525-99-2 | [1] [7] [9] |

| International Chemical Identifier Key | XSRYGQJQNPJNKZ-UHFFFAOYSA-N | [3] [33] |

The atomic composition reveals strategic placement of heteroatoms that facilitate the compound's bifunctional reactivity [14] [17]. The three nitrogen atoms are distributed between the maleimide heterocycle, the amide linkage connecting the maleimide to the polyethylene glycol chain, and the N-hydroxysuccinimide ester terminus [1] [3]. The eleven oxygen atoms contribute to both the reactive carbonyl functionalities and the ether linkages within the polyethylene glycol spacer [24] [28].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide through detailed analysis of both proton and carbon-13 environments [37] [39]. The proton nuclear magnetic resonance spectrum exhibits characteristic signatures corresponding to each functional domain within the molecule [37] [41]. The maleimide moiety displays distinctive vinyl proton resonances in the aromatic region, typically appearing as coupled signals due to the alkene protons of the heterocyclic ring [14] [40].

The polyethylene glycol spacer chain contributes dominant signals in the aliphatic region of the proton spectrum [37] [41]. The characteristic methylene protons adjacent to oxygen atoms in the polyethylene glycol backbone appear as complex multipets centered around 3.6-3.8 parts per million [41]. These signals demonstrate the expected integration ratios corresponding to the tetrameric ethylene glycol unit composition [37]. The carbon-13 coupled proton peaks, arising from the 1.1% natural abundance of carbon-13, manifest as satellite peaks positioned approximately ±70 hertz from the main polyethylene glycol signals [37] [41].

| Nuclear Magnetic Resonance Region | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| Maleimide vinyl protons | 6.7-6.8 | C=C-H | Singlet |

| Polyethylene glycol methylene | 3.6-3.8 | -OCH₂CH₂O- | Multiplet |

| Amide methylene | 2.4-2.6 | -CH₂CONH- | Triplet |

| N-Hydroxysuccinimide methylene | 2.8-2.9 | -CH₂CH₂- (NHS) | Singlet |

| Carbon-13 satellites | ±0.12 from main peak | ¹³C-¹H coupling | Doublet |

The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbonyl resonances corresponding to the various amide and ester functionalities [38]. The maleimide carbonyl carbons typically resonate in the 170-175 parts per million region, while the N-hydroxysuccinimide ester carbonyl appears at approximately 169 parts per million [38]. The polyethylene glycol carbon signals manifest in the 60-70 parts per million range, corresponding to the methylene carbons adjacent to oxygen atoms [37] [41].

The spectroscopic analysis confirms the absence of coupling between carbon-13 and proton nuclei in standard carbon-13 acquisition protocols, resulting in singlet resonances for all carbon environments [38]. This decoupling facilitates precise assignment of individual carbon atoms within the molecular framework and enables quantitative analysis of structural integrity [39] [41].

Functional Group Architecture: Maleimide versus N-Hydroxysuccinimide Ester Moieties

The architectural design of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide incorporates two chemically distinct reactive domains that exhibit complementary selectivity toward different nucleophilic targets [14] [17]. The maleimide functionality serves as a thiol-selective electrophile, demonstrating preferential reactivity toward sulfhydryl groups under mildly acidic to neutral conditions [15] [16]. This selectivity arises from the electron-deficient nature of the maleimide double bond, which undergoes facile nucleophilic addition with thiol nucleophiles through a Michael addition mechanism [14] [20].

The maleimide moiety exhibits optimal reactivity within the pH range of 6.5 to 7.5, where thiol groups maintain sufficient nucleophilicity while avoiding competing hydrolysis reactions [19] [21]. The resulting thioether linkage demonstrates exceptional stability under physiological conditions, forming an irreversible covalent bond that resists hydrolytic cleavage [15] [16]. The maleimide group demonstrates minimal reactivity toward primary amines under these conditions, ensuring selective thiol targeting in complex biological systems [20] [21].

| Functional Group | Reactive Species | Optimal pH Range | Product Stability | Reaction Mechanism |

|---|---|---|---|---|

| Maleimide | Thiol groups | 6.5-7.5 | Highly stable | Michael addition |

| N-Hydroxysuccinimide Ester | Primary amines | 7.0-9.0 | Stable amide bond | Nucleophilic acyl substitution |

The N-hydroxysuccinimide ester moiety provides complementary selectivity toward primary amine functionalities, operating through a nucleophilic acyl substitution mechanism [17] [21]. This reactive group demonstrates optimal performance under slightly basic conditions, typically pH 7.0 to 9.0, where primary amines exist in their deprotonated nucleophilic form [21]. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group, generating a stable amide linkage [17].

The N-hydroxysuccinimide ester exhibits superior stability compared to other activated esters, demonstrating reduced susceptibility to hydrolytic degradation during storage and handling [17] [19]. This enhanced stability derives from the electron-withdrawing properties of the succinimide ring, which stabilizes the ester carbonyl while maintaining sufficient electrophilicity for amine coupling reactions [21]. The dual functionality enables sequential conjugation reactions, allowing controlled assembly of complex molecular architectures through orthogonal chemistry [19] [20].

Polyethylene Glycol Spacer Configuration and Conformational Dynamics

The tetrameric polyethylene glycol spacer within Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide functions as a flexible hydrophilic bridge that significantly influences the compound's physical properties and bioconjugation performance [18] [22]. The spacer comprises four ethylene glycol repeat units, creating a linear chain of alternating carbon-carbon and carbon-oxygen bonds that exhibits exceptional conformational flexibility [27] [28]. This structural arrangement provides an extended molecular length of approximately 17.6 angstroms when fully extended, though the actual conformational ensemble encompasses a broad distribution of interconverting geometries [24] [26].

Molecular dynamics simulations reveal that polyethylene glycol spacers undergo rapid conformational transitions on nanosecond timescales, sampling diverse spatial arrangements that influence the accessibility of terminal reactive groups [18] [27]. The ether linkages within the polyethylene glycol backbone confer rotational freedom around carbon-oxygen bonds, enabling the spacer to adopt compact or extended conformations depending on the local chemical environment [29]. These conformational dynamics play a crucial role in determining the effective concentration of reactive functionalities and their steric accessibility to target molecules [22] [23].

| Spacer Property | Value | Measurement Method | Reference |

|---|---|---|---|

| Number of Ethylene Glycol Units | 4 | Structural analysis | [24] [28] |

| Extended Length | ~17.6 Å | Molecular modeling | [24] |

| Rotational Correlation Time | Nanosecond scale | Molecular dynamics | [18] [27] |

| Hydration Shell Thickness | 2-3 Å | Simulation studies | [26] [29] |

| Conformational Flexibility | High | Nuclear magnetic resonance | [25] [27] |

The hydrophilic character of the polyethylene glycol spacer significantly enhances the aqueous solubility of conjugated molecules, reducing aggregation tendencies and improving biocompatibility [24] [26]. The spacer forms extensive hydrogen bonding networks with surrounding water molecules, creating a hydration shell that shields attached biomolecules from nonspecific interactions [26] [29]. This hydration effect contributes to the well-documented ability of polyethylene glycol modifications to reduce immunogenicity and extend circulation half-life of therapeutic proteins [24] [28].

The conformational dynamics of the polyethylene glycol spacer also influence the kinetics of bioconjugation reactions by modulating the effective local concentration of reactive groups [22] [27]. Extended conformations maximize the spatial separation between maleimide and N-hydroxysuccinimide ester functionalities, reducing potential steric interference during sequential conjugation steps [23] [25]. Conversely, compact conformations may facilitate intramolecular interactions that could influence reaction selectivity or product stability [18] [29].

The synthesis of Mal-amido-PEG4-NHS requires a strategic approach that efficiently combines maleic anhydride-derived components with polyethylene glycol precursors to construct the complex bifunctional linker molecule. Several synthetic routes have been developed, each offering distinct advantages and facing specific challenges.

Direct Maleic Anhydride-Polyethylene Glycol Coupling

The most straightforward approach involves the direct reaction of maleic anhydride with polyethylene glycol derivatives under controlled conditions. This methodology begins with the ring-opening of maleic anhydride by nucleophilic attack from amino-functionalized polyethylene glycol derivatives [1] [2]. The reaction typically proceeds through formation of an intermediate amide-acid, which subsequently undergoes intramolecular cyclization to form the maleimide ring structure [3] [4].

The synthesis parameters have been extensively optimized, with reactions commonly performed in dimethylformamide at temperatures ranging from 70°C to 120°C for durations of 1-6 hours [1] [3]. Catalytic systems employing para-toluene sulfonic acid or 1,8-diazabicyclo[5.4.0]undec-7-ene have demonstrated enhanced efficiency, with yields typically ranging from 56% to 88% [1] [4]. The major challenge in this approach lies in controlling the ring closure selectivity, as competing side reactions can lead to undesired polyester formation or incomplete cyclization.

β-Alanine-Mediated Synthetic Route

An alternative and highly effective methodology utilizes β-alanine as an intermediate building block [5]. This approach begins with the treatment of β-alanine with maleic anhydride in dimethylformamide, leading to the formation of the corresponding maleamic acid derivative [5]. The subsequent reaction with N-hydroxysuccinimide under dicyclohexylcarbodiimide coupling conditions yields the desired NHS-ester with yields typically ranging from 70% to 90% [5].

This route offers several advantages, including the commercial availability of starting materials and the well-established nature of the coupling chemistry. The reaction conditions are mild, typically conducted at room temperature in dichloromethane for 2-4 hours [5]. However, careful attention must be paid to side product formation, particularly the generation of dicyclohexylurea byproducts that can complicate purification procedures.

Protected Polyethylene Glycol Approach

A more sophisticated methodology involves the use of tert-butyloxycarbonyl-protected N-amido-dPEG4-acid derivatives as starting materials [5]. This approach begins with the selective deprotection of the protecting group using trifluoroacetic acid, generating the free amine intermediate [5]. The subsequent coupling with the pre-formed maleimide-NHS ester derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide yields the target compound with high efficiency.

This methodology has demonstrated exceptional yields, typically ranging from 80% to 95%, and offers superior control over regiochemistry [5]. The reaction is typically completed within 2 hours at room temperature in dichloromethane [5]. The primary challenge lies in ensuring complete deprotection of the tert-butyloxycarbonyl group, as incomplete deprotection can significantly reduce the overall yield.

| Synthetic Route | Key Steps | Typical Yield (%) | Reaction Conditions | Main Challenges |

|---|---|---|---|---|

| Maleic Anhydride + PEG Precursor (Direct) | Ring-opening, Esterification, Cyclization | 56-88 | DMF, 70°C, 1-6h | Ring closure selectivity |

| β-Alanine + Maleic Anhydride → NHS Coupling | Amide formation, DCC/NHS coupling | 70-90 | DCM, RT, 2-4h | Side product formation |

| tert-BOC-N-amido-dPEG4-acid Deprotection → NHS Coupling | TFA deprotection, EDCI coupling | 80-95 | DCM, RT, 2h | Deprotection completeness |

| Maleimide-PEG Synthesis → NHS Activation | PEG functionalization, EDC/NHS activation | 75-90 | DMF/DCM, RT, 1-3h | NHS ester stability |

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling reactions represent the cornerstone methodology for the efficient formation of amide bonds in the synthesis of Mal-amido-PEG4-NHS. These reactions operate through a well-established mechanism involving the activation of carboxylic acids to form reactive O-acylisourea intermediates, which subsequently undergo nucleophilic attack by amines to generate the desired amide products [6] [7].

Mechanism and Kinetic Considerations

The carbodiimide-mediated coupling mechanism proceeds through a multi-step process that begins with the deprotonation of the carboxylic acid by the carbodiimide reagent [7] [8]. This initial step generates a carboxylate anion that subsequently attacks the electrophilic carbon center of the carbodiimide, forming the highly reactive O-acylisourea intermediate [8]. The rate-determining step involves the nucleophilic attack of the amine substrate on this intermediate, leading to the formation of the desired amide bond and the generation of the corresponding urea byproduct [8].

Kinetic studies have revealed that the reaction between doubly protonated 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and carboxylate groups proceeds with a rate constant of approximately 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in 1-methyl-2-pyrrolidinone, which is approximately 10⁵ times higher than similar reactions conducted in aqueous media [8]. This dramatic enhancement in reaction rate in organic solvents provides significant advantages for synthetic applications.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-Mediated Reactions

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride represents the most widely utilized carbodiimide reagent for aqueous and mixed solvent systems [7] [9]. This water-soluble coupling agent offers exceptional versatility, enabling efficient amide bond formation under mild conditions compatible with sensitive functional groups [7]. The optimal reaction conditions typically involve pH ranges of 4.5-6.0, where the carbodiimide exists predominantly in its doubly protonated form, maximizing its electrophilic reactivity [8].

The reaction efficiency can be significantly enhanced through the incorporation of N-hydroxysuccinimide as an additive [10]. This approach generates a more stable NHS-ester intermediate that exhibits reduced susceptibility to hydrolysis while maintaining high reactivity toward amine nucleophiles [10]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide has become the standard methodology for bioconjugation applications, offering yields typically exceeding 85% under optimized conditions [10].

N,N'-Dicyclohexylcarbodiimide and Related Systems

N,N'-Dicyclohexylcarbodiimide remains a highly effective coupling reagent for organic synthesis applications, particularly in non-aqueous environments [11] [12]. This reagent offers several advantages, including high coupling efficiency, broad substrate scope, and well-established reaction protocols [11]. However, the formation of dicyclohexylurea byproducts presents significant challenges for product purification, often requiring multiple chromatographic separations or alternative purification strategies [12].

Recent developments have focused on the incorporation of catalytic additives such as 4-dimethylaminopyridine or N-hydroxybenzotriazole to enhance reaction efficiency and minimize side product formation [13] [14]. These additives function by stabilizing reactive intermediates and promoting selective amide bond formation over competing hydrolysis reactions [13].

Advanced Coupling Methodologies

Contemporary approaches to carbodiimide-mediated coupling have explored the use of phosphorus-based activation systems as alternatives to traditional carbodiimide reagents [15]. The methodology employing triphenylphosphine, iodine, and triethylamine has demonstrated exceptional efficiency for the preparation of N-hydroxysuccinimide esters from carboxylic acids [15]. This approach circumvents many of the limitations associated with carbodiimide reagents, including the formation of stable urea byproducts and the requirement for specialized purification procedures [15].

| Coupling Reagent | Full Name | Molecular Weight | Solubility | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| EDC (EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 191.70 | Water-soluble | pH 4.5-6.0, RT | Easy workup, water-compatible | pH sensitive |

| DCC | N,N'-Dicyclohexylcarbodiimide | 206.32 | Organic solvents | DCM, RT | High yields, established | Difficult purification |

| DIC | N,N'-Diisopropylcarbodiimide | 126.20 | Organic solvents | DCM/DMF, RT | Liquid form, easy handling | More expensive |

| EDC + NHS | EDC + N-Hydroxysuccinimide | 191.70 + 115.09 | Water-soluble | pH 4.5-6.0, RT | Stable intermediate | Two-step process |

| DCC + DMAP | DCC + 4-Dimethylaminopyridine | 206.32 + 122.17 | Organic solvents | DCM, RT | High efficiency | Complex workup |

Protecting Group Strategies for Selective Functionalization

The synthesis of complex multifunctional molecules such as Mal-amido-PEG4-NHS requires sophisticated protecting group strategies to achieve selective functionalization while avoiding undesired side reactions. These strategies are particularly critical when dealing with molecules containing multiple reactive functional groups that could interfere with the desired synthetic transformations [16] [17].

Amine Protection Strategies

The protection of amine functional groups represents a crucial aspect of Mal-amido-PEG4-NHS synthesis, as these nucleophilic centers can compete with intended reaction pathways. The tert-butyloxycarbonyl protecting group has emerged as the most widely employed strategy for temporary amine protection [16] [18]. This acid-labile protecting group can be efficiently installed under mild basic conditions and subsequently removed using trifluoroacetic acid in dichloromethane [16].

The stability profile of the tert-butyloxycarbonyl group provides excellent compatibility with the synthetic conditions required for maleimide formation and polyethylene glycol coupling reactions [16]. The deprotection process typically proceeds quantitatively within 30-60 minutes at room temperature, generating volatile byproducts that are easily removed during workup procedures [16].

An alternative approach utilizes the fluorenylmethyloxycarbonyl protecting group, which offers complementary reactivity through its base-labile nature [16]. This protecting group is particularly valuable in synthetic sequences requiring orthogonal protection strategies, where selective deprotection in the presence of other protecting groups is necessary [16].

Hydroxyl Protection in Polyethylene Glycol Systems

The selective protection of hydroxyl groups in polyethylene glycol derivatives presents unique challenges due to the similar reactivity of primary and secondary hydroxyl functionalities. Trimethylsilyl ethers have demonstrated exceptional utility for temporary hydroxyl protection, offering high selectivity for primary hydroxyl groups under carefully controlled conditions [19].

The fluoride-labile nature of silyl protecting groups provides excellent orthogonality with other commonly employed protecting group strategies [16]. Deprotection can be achieved using tetrabutylammonium fluoride in tetrahydrofuran, typically proceeding to completion within 15-30 minutes at room temperature [16].

Base-Labile Protecting Groups for Stepwise Synthesis

Recent developments in polyethylene glycol synthesis have highlighted the advantages of base-labile protecting groups for iterative chain elongation strategies [20] [21]. The phenethyl protecting group has emerged as particularly valuable for one-pot polyethylene glycol elongation procedures, where deprotection and coupling can be performed sequentially without intermediate purification [20] [21].

This methodology eliminates the traditional three-step process (deprotection, deprotonation, and coupling) required with acid-labile protecting groups, reducing the overall synthetic complexity to a two-step process (deprotection and coupling) performed in a single reaction vessel [21]. The base-labile nature of the phenethyl group enables its removal under the same basic conditions employed for Williamson ether formation, streamlining the synthetic sequence [21].

Orthogonal Protection Strategies

The development of efficient synthetic routes to Mal-amido-PEG4-NHS often requires the implementation of orthogonal protecting group strategies that enable selective deprotection in the presence of other protected functionalities [16] [22]. The combination of acid-labile tert-butyloxycarbonyl groups for amine protection, fluoride-labile trimethylsilyl groups for hydroxyl protection, and base-labile phenethyl groups for polyethylene glycol elongation provides a comprehensive toolkit for complex molecule synthesis [16].

These orthogonal strategies have proven particularly valuable in automated synthesis applications, where precise control over deprotection sequences is essential for achieving high yields and purity [23] [24]. The compatibility of these protecting groups with standard automated synthesis equipment has enabled the development of efficient protocols for the preparation of complex polyethylene glycol derivatives.

| Protecting Group | Functional Group Protected | Deprotection Conditions | Stability | Compatibility | Applications in PEG Synthesis |

|---|---|---|---|---|---|

| tert-Butyloxycarbonyl (BOC) | Amine | TFA, DCM, RT | Acid-labile | Basic/neutral conditions | Amine protection during coupling |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Piperidine, DMF | Base-labile | Acidic/neutral conditions | Alternative amine protection |

| Benzyl (Bn) | Hydroxyl/Carboxyl | H₂/Pd-C or Na/NH₃ | Reduction-labile | Acidic/basic conditions | Terminal protection |

| Phenethyl | Hydroxyl | Base (LDA), THF | Base-labile | Acidic conditions | One-pot PEG elongation |

| Trimethylsilyl (TMS) | Hydroxyl | Bu₄NF, THF | Fluoride-labile | Acidic/basic conditions | Hydroxyl protection |

Scalability Challenges and Industrial Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial production scales presents numerous technical, economic, and safety challenges that must be carefully addressed to ensure successful commercialization of Mal-amido-PEG4-NHS synthesis [25] [26]. These challenges span multiple domains, including heat and mass transfer limitations, process control requirements, purification strategies, and economic optimization.

Heat Transfer and Temperature Control

One of the most significant challenges encountered during scale-up involves the management of heat transfer and temperature control [27] [26]. As reactor volumes increase, the surface area-to-volume ratio decreases substantially, leading to reduced heat transfer efficiency and the potential for thermal hot spot formation [26]. This phenomenon is particularly problematic for exothermic reactions such as carbodiimide-mediated coupling, where uncontrolled temperature increases can lead to side product formation or thermal decomposition of sensitive intermediates [26].

Industrial-scale synthesis typically requires the implementation of enhanced cooling systems, including jacketed reactors with improved heat exchange capabilities and sophisticated temperature monitoring systems [26]. The use of controlled addition techniques, where reagents are introduced gradually to manage heat generation, has become standard practice for large-scale operations [27]. Despite these measures, scale-up often results in yield decreases of 5-15% compared to laboratory-scale reactions [26].

Mixing and Mass Transfer Efficiency

The efficiency of mixing represents another critical factor affecting the success of scale-up operations [27] [26]. Larger reactors inherently suffer from reduced mixing efficiency, leading to longer mixing times and potential incomplete homogenization of reaction components [26]. This issue is particularly acute for reactions involving multiple phases or reactions requiring precise stoichiometric control [27].

Solutions to mixing challenges typically involve the implementation of improved impeller designs, multiple mixing points, and extended reaction times to compensate for reduced mixing efficiency [26]. However, these modifications can result in yield decreases of 10-20% in cases where extended reaction times promote side reactions or product decomposition [26]. The development of continuous flow processing systems has emerged as an alternative approach that can circumvent many mixing-related challenges while offering improved process control [28].

Purification and Separation Challenges

The purification of products and intermediates presents significant challenges during scale-up, particularly for compounds requiring chromatographic purification [29] [25]. Laboratory-scale purification methods often become impractical or economically unfeasible when scaled to industrial production levels due to the enormous solvent volumes and specialized equipment requirements [25].

The synthesis of monodisperse polyethylene glycol derivatives, such as those required for Mal-amido-PEG4-NHS production, has been particularly challenging to scale due to the difficulty in separating polyethylene glycol species of different lengths [29]. Traditional approaches requiring multiple column chromatography steps for purification of monomers, intermediates, and final products have severely limited the practical application of stepwise synthesis methods for large-scale production [29].

Economic and Process Optimization Considerations

The economic viability of industrial-scale Mal-amido-PEG4-NHS production depends critically on several factors, including raw material costs, solvent consumption, equipment requirements, and labor costs [25] [30]. The high cost of monodisperse polyethylene glycol starting materials, particularly for complex architectures, represents a significant economic challenge [31]. Purification challenges and the requirement for specialized analytical methods add substantial costs to industrial-scale production [31].

Solvent recycling and process intensification strategies have become essential components of economically viable industrial processes [26]. The development of alternative synthetic routes that minimize the requirement for chromatographic purification or eliminate the need for specialized protecting groups can significantly improve the economic feasibility of large-scale production [25].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.